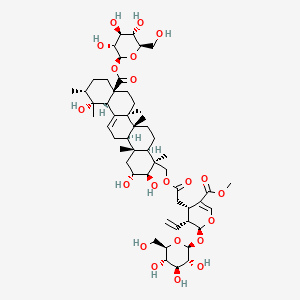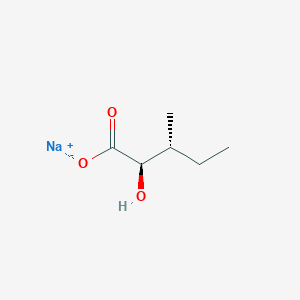![molecular formula C5H9NO2S B1141543 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide CAS No. 1352546-75-8](/img/structure/B1141543.png)
1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of 1-azaspiro[2.4]hepta-1,4,6-trienes involves photolysis or thermolysis of 6-azidofulvenes, which are accessible through nucleophilic substitution reactions or by nucleophilic addition of hydrazoic acid to ethenylidene-cyclopentadiene (Banert et al., 2002). Similarly, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid are synthesized through subsequent ring closure of 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles, adding to the family of sterically constrained amino acids for use in chemistry and drug design (Radchenko et al., 2010).
Molecular Structure Analysis
The molecular structure of 1-azaspiro compounds has been analyzed through various spectroscopic methods. For instance, the UV photoelectron spectrum of 2-methyl-1-azaspiro[2.4]hepta-1,4,6-triene was recorded and analyzed using density functional theory (DFT) B3LYP calculations, revealing substantial homoconjugative interactions (Banert et al., 2002).
Chemical Reactions and Properties
1-Azaspiro[3.3]heptanes have been validated biologically as bioisosteres of piperidine, with their synthesis involving thermal [2+2] cycloaddition and subsequent reduction of the β-lactam ring with alane producing 1-azaspiro[3.3]heptanes (Kirichok et al., 2023).
Physical Properties Analysis
The physical properties of related compounds, such as 2-oxa-6-azaspiro[3.3]heptane sulfonate salts, have been improved through synthesis modifications. These compounds are isolated as sulfonic acid salts to yield a more stable and soluble product, enabling access to a wider range of reaction conditions (van der Haas et al., 2017).
Applications De Recherche Scientifique
Metallic and Metal Oxide Nanoparticles in Medicine
Metallic and metal oxide nanoparticles, including titanium dioxide nanoparticles, have gained significant attention for their potential use in novel medical therapies. Their ability to produce reactive oxygen species (ROS) upon UV light illumination in aqueous media has been exploited in photodynamic therapy (PDT) for treating various diseases, including psoriasis and cancer. These nanoparticles, by themselves or in composites, can act as photosensitizers in PDT, indicating the potential for similar compounds to be utilized in medical applications where controlled ROS generation is beneficial (Ziental et al., 2020).
Catalytic Applications
Research on catalysts, such as the dehydrogenation of ethylbenzene to styrene with carbon dioxide over ZrO2-based composite oxide catalysts, highlights the importance of catalyst design in chemical manufacturing. The utilization of CO2 as a soft oxidant in catalytic processes has been of interest due to its environmental and efficiency benefits. This suggests that compounds like "1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide" could find applications in catalysis, especially in processes involving CO2 or other small molecules (Reddy et al., 2008).
Controlled Release Systems
The development of controlled release systems for gaseous or volatile active compounds, such as 1-methylcyclopropene (1-MCP) and chlorine dioxide (ClO2), for the preservation of fresh produce, indicates a growing interest in stabilizing and controlling the release of active compounds. This research area could provide insights into potential applications for "1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide" in agriculture or food storage, where controlled release of certain compounds can improve safety and quality (Chen et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
1λ6-thia-6-azaspiro[3.3]heptane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-9(8)2-1-5(9)3-6-4-5/h6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUZKYIHZUIZQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C12CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid](/img/structure/B1141472.png)


